molecular formula C36H40ClN B14510582 Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride CAS No. 62862-53-7

Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride

Cat. No.: B14510582
CAS No.: 62862-53-7
M. Wt: 522.2 g/mol
InChI Key: DQHNIGUHPSUSRL-UHFFFAOYSA-M
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Description

Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride is a complex organic compound with a molecular formula of C36H40ClN. This compound is notable for its unique structure, which includes multiple aromatic rings and a quaternary ammonium group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride typically involves multiple steps, including Friedel-Crafts alkylation and electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, H2SO4) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride exerts its effects involves interactions with various molecular targets. The quaternary ammonium group plays a crucial role in its reactivity, allowing it to interact with negatively charged species. The aromatic rings also contribute to its stability and reactivity through resonance effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Similar in structure but lacks the quaternary ammonium group.

    Styrene: Contains the ethenyl group but does not have the complex aromatic structure.

    1,2-bis(ethenyl)benzene: Shares the ethenyl groups but differs in overall structure.

Uniqueness

Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride is unique due to its combination of aromatic rings and a quaternary ammonium group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

62862-53-7

Molecular Formula

C36H40ClN

Molecular Weight

522.2 g/mol

IUPAC Name

benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride

InChI

InChI=1S/C18H22N.C10H10.C8H8.ClH/c1-4-17-12-8-9-13-18(17)15-19(2,3)14-16-10-6-5-7-11-16;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h4-13H,1,14-15H2,2-3H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1

InChI Key

DQHNIGUHPSUSRL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-]

Related CAS

62862-53-7

Origin of Product

United States

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